3-Amino-1-cyclohexyl-2(1H)-pyridinone
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Overview
Description
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the third position, a cyclohexyl group at the first position, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a suitable pyridine derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridine ring.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives.
Reduction: Saturated pyridine compounds.
Substitution: Various substituted dihydropyridinone derivatives.
Scientific Research Applications
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
- 3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one
- 3-amino-1-hexyl-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-cyclohexylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2 |
InChI Key |
FSPGISAVRACJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
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